molecular formula C14H13ClN2O5 B14232390 5-Chloro-2-nitrobenzoic acid;4-methoxyaniline CAS No. 517883-26-0

5-Chloro-2-nitrobenzoic acid;4-methoxyaniline

Cat. No.: B14232390
CAS No.: 517883-26-0
M. Wt: 324.71 g/mol
InChI Key: SNQRICNJTAASBN-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrobenzoic acid: and 4-methoxyaniline are two distinct organic compounds. 5-Chloro-2-nitrobenzoic acid is a chlorinated nitrobenzoic acid derivative, while 4-methoxyaniline is an aniline derivative with a methoxy group at the para position. These compounds are often used in organic synthesis and have various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-nitrobenzoic acid: can be synthesized through the nitration of 5-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position .

4-Methoxyaniline: is commonly synthesized by the reduction of 4-nitroanisole. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst .

Industrial Production Methods

Industrial production of 5-Chloro-2-nitrobenzoic acid often involves large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. Similarly, 4-methoxyaniline is produced on an industrial scale through efficient reduction processes, often utilizing continuous flow reactors to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitrobenzoic acid: undergoes various chemical reactions, including:

4-Methoxyaniline: participates in reactions such as:

Common Reagents and Conditions

Major Products Formed

    Reduction of 5-Chloro-2-nitrobenzoic acid: 5-Chloro-2-aminobenzoic acid.

    Substitution reactions: Various substituted benzoic acid derivatives.

    Acylation of 4-Methoxyaniline: N-(4-methoxyphenyl)acetamide.

    Diazotization of 4-Methoxyaniline: Azo compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitrobenzoic acid and 4-methoxyaniline depends on their specific applications:

Comparison with Similar Compounds

5-Chloro-2-nitrobenzoic acid: can be compared with other nitrobenzoic acid derivatives such as:

  • 2-Chloro-5-nitrobenzoic acid
  • 3-Chloro-4-nitrobenzoic acid

4-Methoxyaniline: can be compared with other aniline derivatives such as:

  • 4-Nitroaniline
  • 4-Chloroaniline

These comparisons highlight the unique reactivity and applications of 5-Chloro-2-nitrobenzoic acid and 4-methoxyaniline due to their specific functional groups and substitution patterns .

Properties

CAS No.

517883-26-0

Molecular Formula

C14H13ClN2O5

Molecular Weight

324.71 g/mol

IUPAC Name

5-chloro-2-nitrobenzoic acid;4-methoxyaniline

InChI

InChI=1S/C7H4ClNO4.C7H9NO/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;1-9-7-4-2-6(8)3-5-7/h1-3H,(H,10,11);2-5H,8H2,1H3

InChI Key

SNQRICNJTAASBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N.C1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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